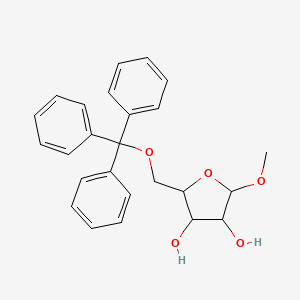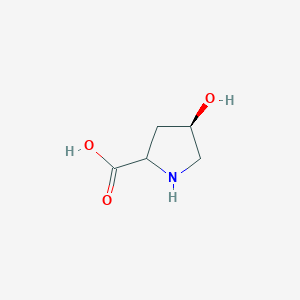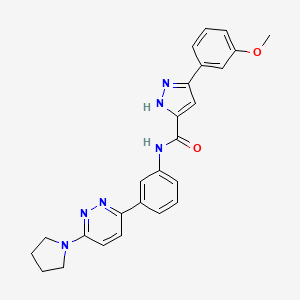
3-(3-methoxyphenyl)-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-methoxyphenyl)-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenyl)-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Substitution reactions: Introducing the methoxyphenyl and pyridazinyl groups through nucleophilic substitution reactions.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can occur at the pyridazinyl ring, potentially leading to the formation of dihydropyridazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, pyrazole derivatives are known for their anti-inflammatory, analgesic, and antipyretic properties. This compound may be studied for similar activities, potentially leading to the development of new therapeutic agents.
Medicine
In medicine, compounds with similar structures have been investigated for their potential as anticancer, antiviral, and antimicrobial agents. Research may focus on evaluating the efficacy and safety of this compound in various disease models.
Industry
Industrially, such compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.
作用機序
The mechanism of action of 3-(3-methoxyphenyl)-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-1H-pyrazole-5-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to the observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
類似化合物との比較
Similar Compounds
3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide: Lacks the pyridazinyl and pyrrolidinyl groups.
N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-1H-pyrazole-5-carboxamide: Lacks the methoxyphenyl group.
Uniqueness
The presence of both the methoxyphenyl and pyridazinyl groups in 3-(3-methoxyphenyl)-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-1H-pyrazole-5-carboxamide makes it unique. These groups may contribute to its distinct biological activities and chemical reactivity, setting it apart from similar compounds.
特性
分子式 |
C25H24N6O2 |
|---|---|
分子量 |
440.5 g/mol |
IUPAC名 |
3-(3-methoxyphenyl)-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C25H24N6O2/c1-33-20-9-5-7-18(15-20)22-16-23(29-28-22)25(32)26-19-8-4-6-17(14-19)21-10-11-24(30-27-21)31-12-2-3-13-31/h4-11,14-16H,2-3,12-13H2,1H3,(H,26,32)(H,28,29) |
InChIキー |
VXOMJGANBWTIGK-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NC3=CC=CC(=C3)C4=NN=C(C=C4)N5CCCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


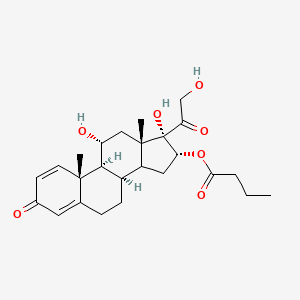
![Tribicyclo[2.2.1]hept-2-ylmethanol](/img/structure/B14111729.png)
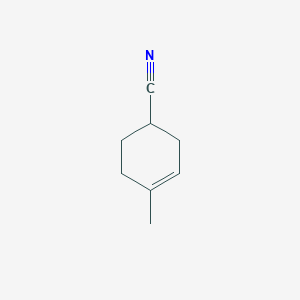
![2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B14111734.png)
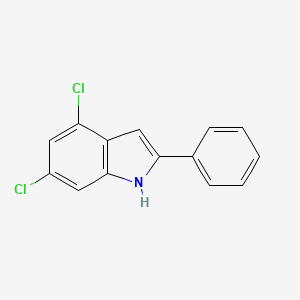
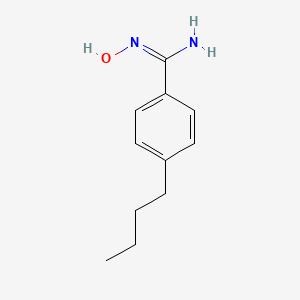
![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide](/img/structure/B14111746.png)
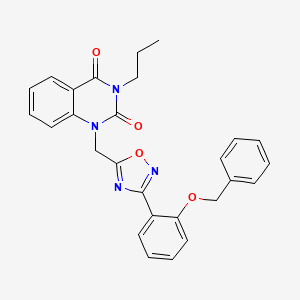
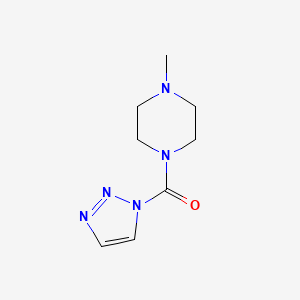
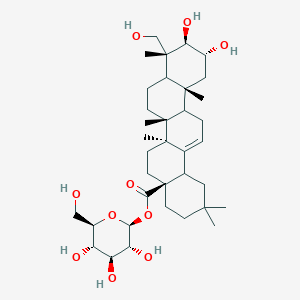
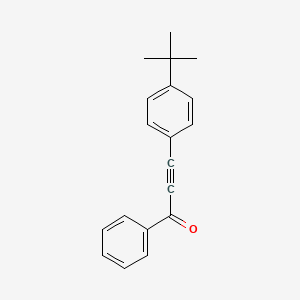
![Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate](/img/structure/B14111773.png)
